In multi-step peptide synthesis, late-stage methylation of tyrosine can be inefficient and require harsh conditions. N-Acetyl-O-methyl-L-tyrosine (CAS 28047-05-4) solves this by permanently incorporating the O-methyl ether from the start. • Eliminates post-synthetic methylation; directly yields metabolically stable, non-ionizable tyrosine residues. • Avoids protecting group mismatch: unlike tBu-protected analogs, this building block does not risk unintended cleavage. • Enhanced organic solvent compatibility streamlines homogeneous reaction conditions and downstream processing. Reliable supply ensures consistent batch quality for R&D and reference standard applications.
N-Acetyl-O-methyl-L-tyrosine is a derivative of the amino acid L-tyrosine, modified at two key positions: the amino group is acetylated and the phenolic hydroxyl group is methylated. This dual modification makes it a specialized building block primarily used as a stable intermediate in multi-step organic synthesis. Its structure is designed to offer specific reactivity and protection characteristics compared to its parent compound or other singly-modified tyrosine derivatives, making it a deliberate choice for constructing complex molecules where the tyrosine side-chain requires permanent modification. [1]
Selecting a tyrosine derivative is a critical procurement decision dictated by the specific chemical pathway. Substituting N-Acetyl-O-methyl-L-tyrosine with a close analog like N-Acetyl-L-tyrosine is unviable when subsequent reaction steps could be compromised by the reactive phenolic hydroxyl group. More importantly, its O-methyl group represents a permanent structural feature, not a temporary protecting group. This fundamentally distinguishes it from process chemicals like Fmoc-Tyr(tBu)-OH, where the tert-butyl group is designed for removal. If the final target molecule requires a methylated tyrosine ether for metabolic stability or specific binding properties, using a precursor with a labile protecting group necessitates an additional, often complex, methylation step, whereas starting with N-Acetyl-O-methyl-L-tyrosine builds the required feature directly into the molecular backbone. [1]
The O-methyl group of N-Acetyl-O-methyl-L-tyrosine is a stable ether, resistant to the common deprotection conditions used in standard peptide synthesis. This contrasts sharply with temporary protecting groups used for the tyrosine hydroxyl function, such as the tert-butyl (tBu) ether. The tBu group is explicitly designed to be labile and is readily cleaved by moderate acid conditions, such as Trifluoroacetic acid (TFA), which are routinely used to release the final peptide from the resin. [1] The O-methyl group, however, remains intact under these conditions, making it a non-interchangeable choice when the final product must retain the methylated phenol.
| Evidence Dimension | Protecting Group Stability |
| Target Compound Data | O-Methyl ether is stable to standard acidic (TFA) and basic (piperidine) conditions used in Fmoc-based solid-phase peptide synthesis (SPPS). |
| Comparator Or Baseline | The commonly used O-tert-butyl (tBu) protecting group is labile and quantitatively cleaved by TFA. |
| Quantified Difference | Permanent vs. Labile under standard cleavage protocols. |
| Conditions | Fmoc solid-phase peptide synthesis (SPPS) cleavage cocktail (e.g., 95% TFA). |
This directly dictates precursor choice based on whether the final product requires a free or a permanently methylated tyrosine hydroxyl group, preventing incorrect material selection.
O-methylated tyrosine analogs, such as L-[O-11C-methyl]tyrosine ([11C]MT), are established radiotracers for positron emission tomography (PET) used to visualize amino acid metabolism in tumors. [1] The synthesis of such tracers requires an O-methylated structure. Procuring N-Acetyl-O-methyl-L-tyrosine provides a crucial non-radioactive reference standard for method development and quality control. In contrast, starting with N-Acetyl-L-tyrosine would necessitate developing a complex, time-sensitive on-line radiomethylation step, whereas the target compound provides the exact methylated scaffold required for analytical purposes.
| Evidence Dimension | Suitability as a Radiotracer Analog/Precursor |
| Target Compound Data | Serves as a direct, non-radioactive reference standard for O-methylated tyrosine PET tracers. |
| Comparator Or Baseline | N-Acetyl-L-tyrosine lacks the required O-methyl group, making it unsuitable as a direct reference standard for compounds like [11C]MT. |
| Quantified Difference | Direct structural analog vs. structurally incomplete analog. |
| Conditions | Development and synthesis of L-[O-11C-methyl]tyrosine for PET. |
For researchers in radiopharmaceutical development, procuring the pre-methylated compound simplifies and accelerates the creation of analytical methods essential for clinical translation.
The comparator compound, N-Acetyl-L-tyrosine, is noted for its high solubility in water (25 mg/mL), a characteristic beneficial for aqueous applications but potentially limiting in organic synthesis. The methylation of the polar phenolic hydroxyl group to a less polar methyl ether fundamentally increases the compound's lipophilicity. This shift is expected to enhance its solubility in common organic solvents used in multi-step synthesis, such as dichloromethane (DCM) or dimethylformamide (DMF), where the parent compound may exhibit poor solubility and cause processing issues like slurry formation or low reaction concentrations.
| Evidence Dimension | Solubility Profile |
| Target Compound Data | Increased lipophilicity due to the O-methyl ether group suggests enhanced solubility in common non-polar organic solvents. |
| Comparator Or Baseline | N-Acetyl-L-tyrosine is highly water-soluble (25 mg/mL) but has lower solubility in many organic solvents. |
| Quantified Difference | Expected shift from a primarily hydrophilic profile to a more lipophilic/organosoluble profile. |
| Conditions | Typical organic synthesis reaction media (e.g., DMF, DCM, THF). |
Improved solubility in organic media directly impacts processability, allowing for homogeneous reaction conditions, potentially higher yields, and a wider choice of compatible solvents in industrial or laboratory synthesis.
Where the final peptide or peptidomimetic requires a metabolically stable, non-ionizable O-methylated tyrosine residue for specific biological activity or pharmacokinetic properties, this compound is the correct building block. It avoids the use of analogs with labile protecting groups that would be unintentionally cleaved during final product isolation. [1]
In the development and quality control of O-methylated tyrosine-based PET tracers for oncology, such as [11C]MT, this compound serves as an essential, structurally identical reference standard for chromatographic method validation (HPLC, TLC) and dosage confirmation. [2]
For complex synthetic routes conducted in organic media where the poor organic solubility of N-Acetyl-L-tyrosine presents a process bottleneck, this O-methylated derivative offers a more compatible alternative, facilitating homogeneous reaction conditions and simplifying downstream processing.